molecular formula C22H23Cl2NO2 B2712948 1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride CAS No. 321521-66-8

1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride

Cat. No. B2712948
M. Wt: 404.33
InChI Key: CUBPAPUSVWSTSY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Corrosion Inhibition

The compound has been studied for its potential in corrosion inhibition, particularly in the context of industrial processes such as steel pickling. Research conducted on related α-aminophosphonates demonstrated significant inhibition efficiency on mild steel corrosion in hydrochloric acid, suggesting that derivatives like 1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride could offer similar benefits. These compounds were found to act as mixed-type inhibitors, with adsorption obeying the El-Awady adsorption isotherm. Theoretical and experimental analyses support their effective corrosion inhibition properties (Gupta et al., 2017).

Antimicrobial Activity

Research on the Mannich base derived from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has revealed its potential as an antimicrobial agent. This derivative has demonstrated moderate activity against a range of bacterial and fungal strains. The synthesis of formazans from this base, and their subsequent evaluation for antimicrobial properties, underscores the relevance of such compounds in developing new antimicrobial agents (Sah et al., 2014).

Antibacterial Properties

Further studies on tertiary aminoalkanols hydrochlorides, including compounds with similar structural motifs, have highlighted their antibacterial activity. These investigations aim to identify biologically active compounds within this class, emphasizing the utility of such derivatives in addressing bacterial infections. The structural confirmation and assessment of these compounds' activity against various bacterial strains reflect ongoing efforts to harness their therapeutic potential (Isakhanyan et al., 2014).

Antimicrobial and Antifungal Applications

Derivatives synthesized from related chemical structures have been investigated for their antimicrobial and antifungal activities. These studies, focusing on compounds like 2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino] phenyl}-4-aryl nicotinonitrile, shed light on the potential applications of 1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride in combating microbial and fungal pathogens. The findings suggest a promising avenue for the development of new antimicrobial and antifungal agents (Guna et al., 2015).

High-spin Organic Polymers

Research into polyphenylenevinylene derivatives has unveiled their potential in creating high-spin organic polymers. The synthesis of such polymers, incorporating triarylamine and related moieties, demonstrates the capacity for significant advancements in material science, particularly in areas such as organic electronics and spintronics. The development of high molecular weight, high-spin organic polymers with durable radical states opens up new possibilities for applications in organic electronics and related fields (Kurata et al., 2007).

Safety And Hazards

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Future Directions

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For a specific compound like the one you’re asking about, you would likely need to consult scientific literature or databases. Please note that while I strive to provide accurate and up-to-date information, my responses should not be used as a replacement for professional advice or consultation. If you’re working with this compound in a lab setting, please follow all relevant safety protocols and consult with a knowledgeable professional.


properties

IUPAC Name

1-(4-chlorophenyl)-2-[(3-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO2.ClH/c1-26-21-9-5-6-17(14-21)15-24-16-22(25,18-7-3-2-4-8-18)19-10-12-20(23)13-11-19;/h2-14,24-25H,15-16H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUPCTLBDMLKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride

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